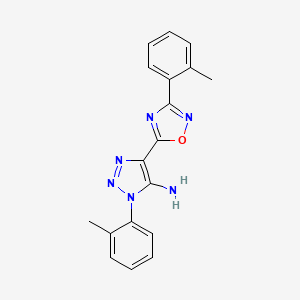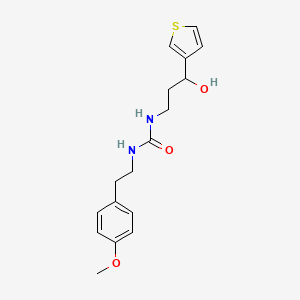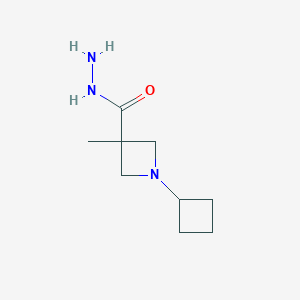
(Z)-4-(3,4-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(3,4-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
One aspect of scientific research involving (Z)-4-(3,4-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiazole-2-carbohydrazonoyl cyanide focuses on its synthesis and chemical properties. Studies like Terzidis et al. (2010) have demonstrated the expeditious one-pot synthesis of highly substituted thiazolo[3,2-a]pyridines, which are structurally similar to the compound , highlighting the innovative approaches in synthesizing complex thiazole derivatives (Terzidis et al., 2010).
Antiviral and Antimicrobial Activities
Thiazole derivatives have been studied for their potential in antiviral and antimicrobial applications. For example, Srivastava et al. (1977) explored the synthesis and antiviral activity of certain thiazole C-nucleosides, indicating the relevance of thiazole compounds in combating viral infections (Srivastava et al., 1977). Moreover, compounds like thiabendazole, a thiazolyl-based compound, have been examined for their photooxidation properties, which could inform the stability and reactivity of related thiazole compounds in various environments (Mahran, Sidky, & Wamhoff, 1983).
Antitumor and Antioxidant Properties
Thiazole derivatives are also being investigated for their antitumor and antioxidant properties. Gomha et al. (2015) synthesized novel bioactive thiazolyl-thiazole derivatives and evaluated them as promising cytotoxic antitumor drugs, which suggests potential applications for similar compounds in cancer treatment (Gomha et al., 2015). Aly et al. (2012) also examined thiazolidine derivatives, closely related to the thiazole class, for their antitumor and antioxidant activities, providing insights into the therapeutic potential of such compounds (Aly et al., 2012).
Catalytic Applications and Polymerization Reactions
Thiazole compounds have shown promise in catalytic applications and polymerization reactions. For instance, Stetter & Kuhlmann (1992) discussed the cyanide-ion-catalyzed dimerization of aromatic and heterocyclic aldehydes, where thiazole derivatives play a crucial role, indicating potential applications in chemical synthesis and industrial processes (Stetter & Kuhlmann, 1992).
properties
IUPAC Name |
(2Z)-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-5-7-16(14(2)9-13)24-25-17(11-22)21-23-18(12-28-21)15-6-8-19(26-3)20(10-15)27-4/h5-10,12,24H,1-4H3/b25-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXINRKUPFGWNJA-UQQQWYQISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]but-2-ynamide](/img/structure/B2725274.png)
![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2725278.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)
![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)

